molecular formula C6H10KO3 B2683661 trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt CAS No. 2227199-07-5

trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt

Cat. No.: B2683661
CAS No.: 2227199-07-5
M. Wt: 169.241
InChI Key: ONXIAPZCLFBAIB-AKTAWHDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is a synthetic compound with the molecular formula C₆H₉KO₃

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with potassium hydroxide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the formation of the potassium salt as the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-methylglutaric acid: Shares a similar hydroxyl and carboxylate functional group but differs in the carbon backbone structure.

    3-hydroxy-3-methylbutyric acid: Another compound with a similar functional group arrangement but a different carbon skeleton.

Uniqueness

Trans-3-hydroxy-3-methylcyclobutanecarboxylic acid Potassium salt is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

potassium;3-hydroxy-3-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.K/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCJVRHQYABSIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)[O-])O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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